![molecular formula C9H13NaO4 B15298064 Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of science and industry. This compound is part of the bicyclo[2.2.2]octane family, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. A new tandem reaction has been developed that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under mild and operationally simple conditions . This process is mediated by an organic base and involves an open transition state.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of enantioselective synthesis and the use of organic bases in mild conditions can be scaled up for industrial applications. The operational simplicity and metal-free nature of the synthesis make it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylate derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions include various carboxylate and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Biology: Studied for its potential role in inhibiting enzymes and pathways related to bacterial resistance.
Medicine: Investigated for its antibacterial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of polymers and other materials due to its stable bicyclic structure.
Wirkmechanismus
The mechanism of action of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like FabF and FabH, which are involved in bacterial fatty acid synthesis . This inhibition leads to the disruption of bacterial cell membrane synthesis, thereby exerting its antibacterial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups and applications.
Cubane: Another bicyclic compound with a different ring structure and chemical properties.
Uniqueness
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific functional groups and the stability of its bicyclic structure. This stability allows it to undergo various chemical reactions while maintaining its integrity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H13NaO4 |
|---|---|
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C9H14O4.Na/c10-5-9-3-1-8(2-4-9,6-13-9)7(11)12;/h10H,1-6H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
ULGLZUZFYHFZQI-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC2(CCC1(CO2)C(=O)[O-])CO.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


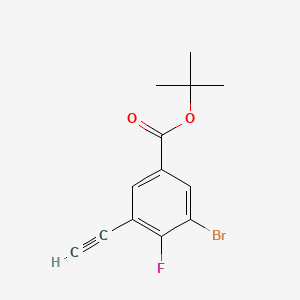
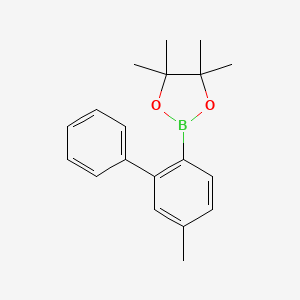

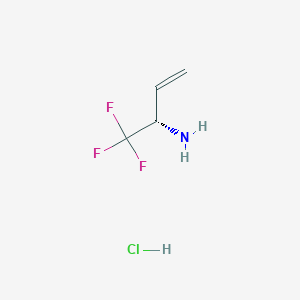
![[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)
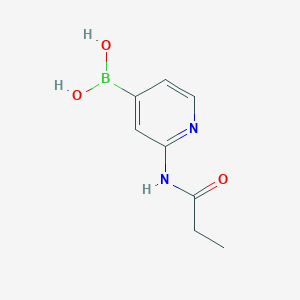
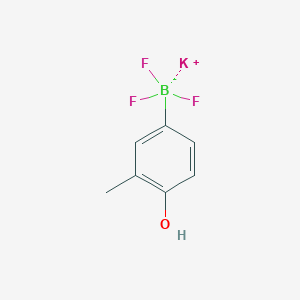


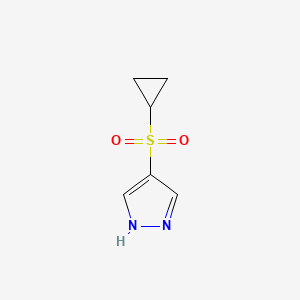
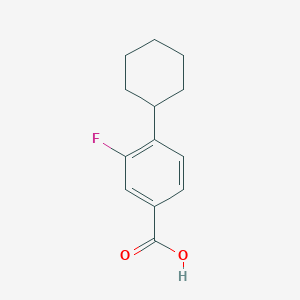
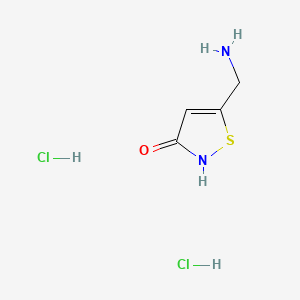
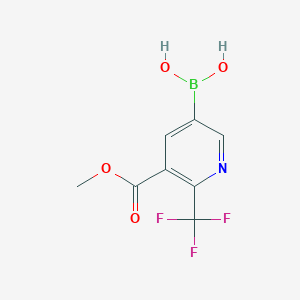
![Methyl 3-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B15298070.png)
